Adenosine, 8-iodo-(8CI,9CI)
Description
Significance of Purine (B94841) Nucleoside Modification at the C8 Position
The C8 position of purine nucleosides, such as adenosine (B11128) and guanosine, is a key target for chemical modification due to its profound influence on the molecule's three-dimensional structure and biological activity. mdpi.comrsc.org Chemical modifications at this site are instrumental in regulating gene expression and understanding the fundamental mechanisms of epigenetics. rsc.org
One of the most significant consequences of introducing a substituent at the C8 position is its effect on the conformation of the N-glycosidic bond, which connects the purine base to the ribose sugar. In natural nucleosides, there is a relatively free rotation around this bond, leading to an equilibrium between two major conformations: anti and syn. The introduction of a bulky substituent, such as an iodine atom or an aryl group, at the C8 position creates steric hindrance with the sugar moiety in the anti conformation. rsc.org This sterically unfavorable interaction shifts the conformational equilibrium significantly towards the syn conformation. rsc.orgacs.org
This conformational control is a powerful tool in chemical biology. For instance, promoting the syn conformation is a known strategy for inducing the transition of standard B-form DNA into alternative structures like Z-DNA. rsc.org Furthermore, C8-modified purines are used to study and stabilize other non-canonical nucleic acid structures, including guanine (B1146940) quadruplexes (G-quadruplexes) and H-DNA. rsc.org The ability to modulate nucleic acid architecture allows researchers to investigate the biological roles of these alternative structures and their interactions with cellular machinery. rsc.org
The C8 position is also chemically distinct, being susceptible to both electrophilic and nucleophilic substitution reactions, making it a versatile hub for introducing a wide range of chemical groups, including halogens, alkyls, and aryls. mdpi.comrsc.org These modifications not only affect conformation but also influence protein-binding mechanisms, making C8-substituted nucleosides essential probes for studying DNA/RNA-protein interactions and enzyme function. rsc.orgacs.org
Table 1: Impact of C8 Position Modification on Purine Nucleoside Properties
| Modification Type | Effect on Glycosidic Conformation | Resulting Structural Influence | Research Applications |
| Halogenation (e.g., -I, -Br) | Favors syn conformation | Induces Z-DNA formation | Studying alternative DNA/RNA structures, enzyme-substrate interactions. rsc.orgacs.org |
| Arylation | Strongly favors syn conformation | Stabilizes G-quadruplexes | Developing fluorescent probes, studying DNA damage and repair. nih.govrsc.org |
| Alkylation | Favors syn conformation | Can modulate protein binding | Investigating antiviral/anticancer activities, probing enzyme active sites. nih.govacs.org |
| Alkynylation | Favors syn conformation | Provides handle for click chemistry | Synthesis of complex molecular probes and labeled oligonucleotides. researchgate.netbeilstein-journals.org |
Overview of 8-Iodo-Adenosine Analogues in Academic Inquiry
8-Iodo-adenosine is primarily valued as a versatile synthetic intermediate. The carbon-iodine bond at the C8 position is relatively weak and serves as an excellent leaving group, making it highly amenable to various transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This reactivity allows for the straightforward introduction of a diverse array of substituents, a task that is otherwise challenging. nih.gov Reactions such as the Suzuki, Sonogashira, and Stille couplings are commonly used to synthesize C8-aryl, C8-alkynyl, and C8-vinyl adenosine analogues, respectively, starting from 8-iodo-adenosine. researchgate.netnih.govbeilstein-journals.org
These synthesized analogues have found broad applications in academic research:
Biochemical Probes: C8-substituted adenosines are used to probe the active sites of enzymes. For example, various 8-substituted adenosine analogues have been synthesized to study their inhibitory effects on human S-Adenosylmethionine Decarboxylase (hAdoMetDC), an enzyme that binds its natural substrate in the syn conformation. acs.org Similarly, modified derivatives are used to study the mechanisms of DNA ligases. nih.gov
Fluorescent Markers: The introduction of conjugated aryl or diarylacetylene groups at the C8 position can generate highly fluorescent nucleosides. nih.govwhiterose.ac.uk These fluorescent analogues can be incorporated into DNA or RNA strands to serve as probes for monitoring nucleic acid conformation, dynamics, and interactions with other molecules without the need for external dyes. nih.govwhiterose.ac.uk
Structural Biology: By incorporating C8-modified nucleosides into oligonucleotides, researchers can stabilize specific non-canonical structures, facilitating their study by methods like X-ray crystallography. rsc.orgacs.org This provides critical insights into the structural diversity of nucleic acids.
Precursors for Further Modification: The initial product of a cross-coupling reaction can be a substrate for further chemical transformations. For instance, 8-ethynyl adenosine, synthesized from 8-iodo-adenosine, can be further modified via iodovinylsulfonation to create reactive probes like 8-(1-iodo-2-tosylvinyl)-adenosine. fiu.edumdpi.com
The synthesis of 8-iodo-adenosine itself is typically achieved by protecting the hydroxyl groups on the ribose sugar, followed by lithiation of the C8 position and subsequent quenching with iodine. beilstein-journals.org This accessibility, combined with its synthetic versatility, solidifies the importance of 8-iodo-adenosine in advancing chemical biology research.
Table 2: Research Applications of Analogues Derived from 8-Iodo-Adenosine
| Precursor | Reaction Type | Resulting Analogue Class | Example Application |
| 8-Iodo-adenosine | Suzuki Coupling | 8-Aryl-adenosines | Used as fluorescent probes and for studying C8-aryl purine adducts, which are major mutations from aromatic carcinogens. nih.gov |
| 8-Iodo-adenosine | Sonogashira Coupling | 8-Alkynyl-adenosines | Serve as precursors for fluorescent nucleosides and for post-synthetic modification of oligonucleotides via click chemistry. researchgate.netbeilstein-journals.org |
| 8-Iodo-adenosine | Stille Coupling | 8-Vinyl-adenosines | Studied for cytostatic and antiviral activities; used as mechanistic probes for enzymes like ribonucleotide reductases. researchgate.net |
| 8-Iodo-adenosine | Ullmann-type Coupling | 8-Arylsulfanyl-adenosines | Generation of libraries of potential biological ligands for screening. acs.org |
| 8-Ethynyl-adenosine (from 8-Iodo-adenosine) | Iodovinylsulfonation | 8-(β-Iodovinyl)sulfonyl-adenosines | Act as reactive probes that can covalently modify target biomolecules. fiu.edumdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-amino-8-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIMLAHGVOKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Iodo Adenosine and Its Derivatives
Direct C8-Iodination Strategies
Direct iodination at the C8-position of adenosine (B11128) offers a streamlined route to this key synthetic intermediate. The inherent electronic properties of the purine (B94841) ring system, however, necessitate specific strategies to achieve high regioselectivity and yield.
Lithiation-Mediated Iodination Protocols
A robust and widely employed method for the direct C8-iodination of adenosine involves a lithiation-mediated protocol. This approach leverages the selective deprotonation at the C8-position by a strong, non-nucleophilic base, followed by quenching the resulting lithiated species with an iodine source.
A common procedure involves the protection of the hydroxyl groups of the ribose moiety, typically with silyl ethers such as tert-butyldimethylsilyl (TBDMS), to prevent side reactions. The protected adenosine is then dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to low temperatures, generally between -70 and -80 °C. nih.govbeilstein-archives.org Lithium diisopropylamide (LDA) is then added to effect the regioselective deprotonation at the C8-position. Subsequent addition of a solution of iodine in THF introduces the iodine atom at this position. nih.govbeilstein-archives.org Despite the presence of an unprotected exocyclic amino group, this method has been shown to proceed with good yields and without significant side reactions. nih.govbeilstein-archives.org
Table 1: Lithiation-Mediated C8-Iodination of Protected Adenosine
| Starting Material | Protecting Groups | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Adenosine | 2',3',5'-tri-O-TBDMS | 1) LDA, 2) I₂ | THF | -75 | 79 | nih.govbeilstein-archives.org |
Regioselective Iodination Techniques for Adenosine Derivatives
The choice of protecting groups for the ribose hydroxyls can significantly influence the efficiency of the regioselective C8-iodination. The use of different silyl protecting groups has been explored to optimize the synthesis of C8-iodo-adenosine derivatives.
For instance, the protection of adenosine with tert-butyldimethylsilyl (TBDMS) groups on all three hydroxyls (2', 3', and 5') allows for a successful C8-iodination with a 79% yield. nih.govbeilstein-archives.org An alternative strategy involves the use of a cyclic di-tert-butylsilyl group to protect the 3' and 5' hydroxyls, followed by protection of the 2'-hydroxyl with a TBDMS group. This approach also leads to a high yield of the C8-iodinated product (83%), demonstrating that the cyclic protecting group does not impede the selective iodination at the purine base. nih.gov This highlights the versatility of silyl protecting groups in facilitating the regioselective synthesis of 8-iodo-adenosine.
Functionalization of 8-Ethynyl Adenosine Precursors
The introduction of an ethynyl (B1212043) group at the C8-position of adenosine opens up further avenues for derivatization. This alkyne moiety can be transformed into various functional groups, including β-iodovinylsulfones and β-ketosulfones, which are valuable for their reactivity as electrophiles.
Iodosulfonylation for β-Iodovinylsulfone Formation
The iodosulfonylation of 8-ethynyl adenosine derivatives provides a direct route to 8-(β-iodovinyl)sulfones. While extensively studied at the C2 position, this methodology has been successfully applied to 8-alkynyl nucleosides as well. nih.gov The reaction typically involves treating the 8-ethynyl adenosine precursor with a source of sulfonyl iodide.
For example, the treatment of a silyl-protected 8-ethynyl-2'-deoxyadenosine with tosyl iodide (TsI) in the presence of sodium acetate (NaOAc) can afford the corresponding (E)-8-(1-iodo-2-tosylvinyl)-2'-deoxyadenosine. nih.gov This reaction proceeds with high stereoselectivity, yielding the E-isomer.
Table 2: Iodosulfonylation of Ethynyladenosine Derivatives
| Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-ethynyl-2'-deoxyadenosine derivative | TsI, NaOAc | (E)-2-(β-iodovinyl)sulfone derivative | 81 | nih.gov |
Transformation to β-Ketosulfones and Other Electrophilic Derivatives
The β-iodovinylsulfone moiety at the C8-position can be further elaborated to generate other valuable electrophilic derivatives, such as β-ketosulfones. This transformation is typically achieved through a two-step sequence involving nucleophilic substitution followed by hydrolysis.
Although direct examples for C8-derivatives are less common in the provided literature, the methodology has been well-established for C2-analogues and can be applied to C8-substituted compounds. nih.govresearchgate.net The process involves the reaction of the β-iodovinylsulfone with an amine, such as ammonia, to form a β-aminovinylsulfone via an addition-elimination mechanism. Subsequent acid-catalyzed hydrolysis of the enamine functionality then yields the desired β-ketosulfone. nih.govresearchgate.net These β-ketosulfones are versatile intermediates that can react with various nucleophiles.
Transition Metal-Catalyzed C8 Modifications of Adenosine
8-Iodo-adenosine serves as a key precursor for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C8-position. Palladium-catalyzed reactions, in particular, have been extensively utilized for this purpose.
The Sonogashira cross-coupling reaction is a prominent example, allowing for the formation of a carbon-carbon bond between the C8-position of adenosine and a terminal alkyne. nih.govrsc.orgresearchgate.net This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. The reaction has proven to be an effective method for attaching linker moieties to adenosine, which can then be used for further conjugation. nih.govresearchgate.net
It has been noted that while C8-bromoadenosine can also be used in Sonogashira couplings, the corresponding C8-iodo derivatives often lead to higher yields. nih.govresearchgate.net
Table 3: Sonogashira Coupling of 8-Iodo-Adenosine Derivatives
| 8-Iodo-Adenosine Derivative | Alkyne Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Protected 8-iodo-adenosine | Amino linker with terminal alkyne | Pd(PPh₃)₄, CuI, TEA | 51 | nih.govbeilstein-archives.org |
Palladium-Catalyzed C8-H Arylation
Direct C8-H arylation of adenosine represents a highly efficient and atom-economical method for creating carbon-carbon bonds at the C8-position. This approach avoids the pre-functionalization of the purine ring, which is often required in traditional cross-coupling methods. Palladium catalysts are instrumental in mediating this transformation, enabling the coupling of adenosine with a variety of aryl halides.
The reaction typically involves a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), a ligand, a base, and an aryl halide. The C8-proton of the purine is the most acidic C-H proton, which facilitates its activation by the metal catalyst. Research has demonstrated the successful direct C8-H arylation of both adenosine and 2'-deoxyadenosine with various aryl halides. jenabioscience.com This methodology provides a direct route to C8-aryl adenosine analogs, which are valuable for studying biological systems and as building blocks for more complex molecules. The development of these C-H activation techniques is part of a broader effort in organic chemistry to create more sustainable and environmentally friendly synthetic methods. jenabioscience.com
Key features of this methodology include:
Direct Functionalization: Bypasses the need for pre-halogenation or metallation of the adenosine core.
Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.
Broad Substrate Scope: Applicable to various aryl halides, allowing for the introduction of diverse functionalities.
Heck Coupling and Sonogashira Coupling Reactions with 8-Haloadenosine
Once the C8-position is halogenated, typically with bromine or iodine, it becomes a prime handle for further elaboration using palladium-catalyzed cross-coupling reactions. The Heck and Sonogashira reactions are particularly powerful tools for this purpose, enabling the formation of C-C double and triple bonds, respectively.
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. In the context of 8-haloadenosine, this allows for the introduction of various alkenyl groups at the C8-position. These reactions have been successfully applied to purine nucleosides, including 8-bromo-2'-deoxyadenosine, often under aqueous conditions, which aligns with the principles of green chemistry. jenabioscience.com
The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govnih.govnih.gov The Sonogashira coupling is highly effective for modifying 8-haloadenosines, such as 8-iodo-adenosine, providing a straightforward route to 8-alkynyl adenosine derivatives. These reactions can be performed under mild conditions, even at room temperature, and are compatible with unprotected nucleosides, which simplifies the synthetic sequence. jenabioscience.comnih.gov The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, making 8-iodo-adenosine a highly reactive substrate for these transformations. nih.gov
Table 1: Comparison of Heck and Sonogashira Coupling Reactions for 8-Haloadenosine
| Feature | Heck Coupling | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) (Carbon-Carbon Double Bond) | C(sp²)-C(sp) (Carbon-Carbon Triple Bond) |
| Reactants | 8-Haloadenosine + Alkene | 8-Haloadenosine + Terminal Alkyne |
| Key Catalysts | Palladium Catalyst | Palladium Catalyst + Copper(I) Co-catalyst |
| Typical Substrate | 8-Bromo-adenosine, 8-Iodo-adenosine | 8-Iodo-adenosine, 8-Bromo-adenosine |
| Key Advantage | Synthesis of 8-alkenyl adenosine derivatives | Synthesis of 8-alkynyl adenosine derivatives under mild conditions |
Synthesis of 8-Iodo-Adenosine Phosphate Derivatives
The synthesis of 8-iodo-adenosine phosphate derivatives, such as 8-iodo-adenosine-5'-monophosphate (8-iodo-AMP), 8-iodo-adenosine-5'-diphosphate (8-iodo-ADP), and 8-iodo-adenosine-5'-triphosphate (8-iodo-ATP), is crucial for their use in various biochemical and molecular biology applications. The general synthetic strategy involves the chemical or enzymatic phosphorylation of the pre-formed 8-iodo-adenosine nucleoside at the 5'-hydroxyl group.
A common chemical approach for synthesizing the 5'-triphosphate is the one-pot Ludwig-Eckstein reaction. This procedure involves the initial formation of the 5'-monophosphate, which is then activated and reacted with pyrophosphate to yield the triphosphate.
The general steps are:
Monophosphorylation: The 5'-hydroxyl group of protected or unprotected 8-iodo-adenosine is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in a suitable solvent like trimethyl phosphate.
Conversion to Di- and Triphosphate: The resulting monophosphate can be further converted to the diphosphate and triphosphate. For triphosphorylation, the monophosphate is activated, often with a coupling agent like carbonyldiimidazole, and then treated with a salt of pyrophosphate.
While detailed protocols for the direct synthesis of 8-iodo-adenosine phosphates are not extensively published in primary literature, the methods are analogous to those used for other 8-substituted adenosine derivatives, such as 8-azidoadenosine triphosphate. nih.govnih.gov Commercially available 8-iodo-ADP and 8-iodo-ATP are typically purified by HPLC to ensure high purity (≥95%) for laboratory use. jenabioscience.comjenabioscience.com
Table 2: Physicochemical Properties of 8-Iodo-Adenosine Phosphate Derivatives
| Compound | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) |
| 8-Iodo-ADP | C₁₀H₁₄N₅O₁₀P₂I | 553.10 g/mol |
| 8-Iodo-ATP | C₁₀H₁₅N₅O₁₃P₃I | 633.08 g/mol |
Data sourced from Jena Bioscience product information. jenabioscience.comjenabioscience.com
Stereoselective Approaches in 8-Substituted Adenosine Synthesis
The biological activity of nucleoside analogs is highly dependent on their stereochemistry, particularly the configuration of the glycosidic bond (β- or α-anomer) and the stereocenters within the ribose sugar. Therefore, stereoselective synthesis is paramount when preparing 8-substituted adenosine derivatives.
Most synthetic approaches aim to form the desired β-anomer, which mimics the natural stereochemistry of adenosine. Stereocontrol in nucleoside synthesis is often challenging, and reactions can lead to mixtures of anomers (at the C1' position) and regioisomers (N9 vs. N7 glycosylation for purines).
Advanced strategies to achieve high stereoselectivity include:
Acyclic Nucleoside Synthesis: An alternative paradigm involves the diastereoselective addition of a nucleobase to an acyclic dithioacetal precursor, followed by a kinetically controlled cyclization step. This "acyclic approach" can provide significant improvements in both regio- and diastereoselectivity compared to traditional methods that rely on the glycosylation of a pre-formed sugar ring.
Enzyme-Catalyzed Synthesis: Biocatalytic methods using enzymes like nucleoside phosphorylases can offer excellent stereoselectivity, exclusively providing the natural β-anomer.
Substrate and Catalyst Control: In chemical glycosylation reactions, the choice of protecting groups on the sugar moiety, the nature of the activating group at the anomeric center, and the specific Lewis acid catalyst can all influence the stereochemical outcome. For instance, participating groups at the C2' position of the ribose can direct the incoming nucleobase to the β-face of the molecule.
The development of regio- and stereoselective methods is critical for accessing pure, biologically active 8-substituted adenosine analogs for therapeutic and research applications.
Receptor Pharmacology of 8 Iodo Adenosine and Its Derivatives
Structure-Activity Relationship (SAR) Studies on 8-Substituted Adenosines
Synergistic Effects of Multisite (e.g., 2,8-) Disubstitution on Receptor Interaction
The introduction of substituents at multiple positions on the adenosine (B11128) scaffold, particularly at the C2 and C8 positions, can lead to synergistic effects on receptor binding affinity and functional activity. This strategy has been effectively utilized to modulate the potency, selectivity, and efficacy of adenosine receptor ligands. The interplay between modifications at these two sites can significantly alter the interaction of the ligand with the receptor, often leading to compounds with unique pharmacological profiles that are not achievable with single substitutions alone.
A study on novel 2,8-disubstituted adenosine derivatives, starting from 2-iodoadenosine, demonstrated that while 2-(1-hexynyl) and 2-[(E)-1-hexenyl] substitutions resulted in high affinity for the A2A adenosine receptor (A2AAR), the subsequent introduction of an alkylamino group at the 8-position, while slightly decreasing A2AAR affinity, significantly enhanced selectivity over the A3 adenosine receptor (A3AR). nih.gov Specifically, the 8-methylamino and 8-propylamino derivatives of 2-(1-hexynyl)adenosine displayed a notable improvement in selectivity for the A2AAR. nih.gov This suggests a synergistic interaction where the C2 substituent primarily drives affinity, and the C8 substituent fine-tunes selectivity.
Applications As Molecular Probes and Research Tools
Design and Utilization of 8-Iodo-Adenosine Based Molecular Probes
The carbon-iodine bond at the 8-position of adenosine (B11128) is amenable to various chemical modifications, allowing for the attachment of different functional groups. This has led to the design of diverse molecular probes with tailored properties.
A primary application of 8-Iodo-Adenosine is in the synthesis of radiolabeled ligands. The iodine atom can be readily replaced with a radioactive isotope of iodine, such as ¹²⁵I. This is often achieved through a stannyl (B1234572) precursor, where the iodo group is first converted to a trimethylstannyl group, which is then subjected to iododestannylation to introduce the radioisotope. nih.govnih.gov This method has been successfully used to synthesize high-affinity radioligands for studying adenosine receptors, which are crucial in various physiological processes. nih.gov
Furthermore, 8-Iodo-Adenosine serves as a precursor for creating fluorescent probes. By coupling it with fluorescent moieties, researchers can visualize and track the localization and dynamics of adenosine-binding proteins within cells. For instance, 8-(substituted cinnamyl)-adenosine analogues have been synthesized and their fluorescence properties studied to establish a relationship between their structure and fluorescence, aiding in the rational design of new fluorescent probes. nih.gov
The reactivity of the 8-iodo group also allows for its conversion into other functional groups, expanding its utility. For example, it can be transformed into a vinyl group via Stille coupling, leading to the synthesis of 8-vinyl-deoxyadenosine, a fluorescent analog of deoxyadenosine. nih.gov Additionally, Sonogashira coupling reactions can be performed on 8-Iodo-Adenosine to introduce alkynyl groups, which can then be further modified. beilstein-journals.orgnih.gov
| Probe Type | Synthetic Strategy | Application Example |
| Radiolabeled Ligands | Iododestannylation of a stannyl precursor derived from 8-Iodo-Adenosine. nih.govnih.gov | Synthesis of [¹²⁵I]MRS1898 for studying the rat A3 adenosine receptor. nih.gov |
| Fluorescent Probes | Coupling with fluorescent moieties or conversion to fluorescent derivatives. nih.govnih.gov | Synthesis of 8-(substituted cinnamyl)-adenosine analogues to study structure-fluorescence relationships. nih.gov |
| Functionalized Probes | Stille coupling to introduce vinyl groups; Sonogashira coupling for alkynyl groups. nih.govbeilstein-journals.orgnih.gov | Synthesis of 8-vinyl-deoxyadenosine as a fluorescent nucleoside analog. nih.gov |
Probing Biological Macromolecules and Cellular Pathways
Molecular probes derived from 8-Iodo-Adenosine are instrumental in elucidating the structure, function, and interactions of biological macromolecules, as well as dissecting complex cellular pathways.
Radiolabeled ligands synthesized from 8-Iodo-Adenosine have been crucial for the characterization of adenosine receptors. For example, [¹²⁵I]MRS1898, a selective agonist for the rat A3 adenosine receptor, was developed to study the distribution and pharmacology of this receptor subtype. nih.gov Similarly, [¹²⁵I]MRS5127, another A3 adenosine receptor agonist, has been used to characterize the receptor in various species. nih.gov These tools are vital for understanding the role of adenosine signaling in health and disease.
Fluorescent probes based on 8-Iodo-Adenosine allow for the real-time visualization of molecular events in living cells. For example, fluorescent adenosine analogs can be used to monitor the activity of enzymes involved in adenosine metabolism or to track the movement of adenosine receptors on the cell surface. nih.gov The sensitivity of the fluorescence of some of these probes to their microenvironment provides valuable information about conformational changes in proteins and nucleic acids. nih.gov
The metabolism of adenosine and its analogs is a key area of investigation. 8-Iodo-Adenosine derivatives can be used to study the enzymes involved in these pathways. For instance, the conversion of 8-Cl-adenosine, a related halo-adenosine analog, to its triphosphate form is crucial for its cytotoxic effects, highlighting the importance of adenosine kinase in its mechanism of action. nih.gov Similarly, understanding how modified adenosines are metabolized provides insights into cellular safeguards against the accumulation of potentially toxic RNA catabolites. biorxiv.org
Role in Biochemical Assay Development and Mechanistic Elucidation
The unique chemical properties of 8-Iodo-Adenosine and its derivatives make them valuable reagents for the development of novel biochemical assays and for elucidating the mechanisms of enzymatic reactions.
The ability to introduce a radiolabel or a fluorescent tag at a specific position in the adenosine molecule is fundamental to many binding and enzyme activity assays. For example, radioligand binding assays using probes derived from 8-Iodo-Adenosine are the gold standard for determining the affinity and selectivity of compounds for adenosine receptors. nih.govnih.gov
Furthermore, 8-Iodo-Adenosine derivatives can be used to design affinity-based probes for protein profiling. These probes typically consist of a reactive group (the "warhead"), a high-affinity scaffold for target selectivity, and a detection moiety. acs.org The 8-iodo group can serve as a handle for attaching linkers and other functional groups in the construction of such probes.
In the realm of mechanistic studies, 8-Iodo-Adenosine can be used to investigate the active sites of enzymes. The steric and electronic properties of the iodine atom can influence binding and catalysis, providing insights into the enzyme's substrate specificity and catalytic mechanism. For example, studying the interaction of 8-substituted adenosine analogs with purine (B94841) nucleoside phosphorylase (PNP) can help to elucidate the reaction mechanism of this enzyme. msk.or.kr
Moreover, the reactivity of the 8-iodo group has been exploited to create reactive probes. For instance, iodosulfonylation of an ethynyl (B1212043) group at the C8-position of adenosine derivatives leads to the formation of (β-iodovinyl)sulfones. These compounds can undergo further reactions, such as nucleophilic substitution, to generate new molecular probes with different functionalities. fiu.eduresearchgate.net
The development of probes containing reactive groups allows for the study of protein-ligand interactions through covalent labeling. This can be particularly useful for identifying and characterizing the binding sites of proteins. acs.org
| Research Area | Application of 8-Iodo-Adenosine Derivatives | Key Findings |
| Adenosine Receptor Characterization | Development of radiolabeled and fluorescent ligands. nih.govnih.govnih.gov | Enabled the determination of receptor affinity, selectivity, and distribution. nih.govnih.gov |
| Nucleic Acid Structure and Function | Incorporation into DNA and RNA as structural probes. biosynth.comnih.govmdpi.com | Provided insights into conformational preferences and interactions of nucleic acids. nih.govmdpi.com |
| Enzyme Mechanism Elucidation | Use as substrates or inhibitors to study enzyme active sites. msk.or.kr | Helped to understand the reaction mechanisms of enzymes like purine nucleoside phosphorylase. msk.or.kr |
| Biochemical Assay Development | Design of affinity-based and reactive probes for protein profiling and labeling. acs.orgfiu.eduresearchgate.net | Facilitated the identification and characterization of protein targets. acs.org |
Future Research Avenues and Emerging Concepts
Exploration of Advanced Synthetic Methodologies for Complex 8-Substituted Adenosines
The synthesis of 8-substituted adenosines, including 8-iodo-adenosine, is a well-established field, yet the pursuit of more efficient and versatile methods remains a key research focus. Advanced synthetic methodologies are crucial for creating complex and diverse libraries of 8-substituted adenosine (B11128) analogues for biological screening.
Recent efforts have focused on palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, which allow for the introduction of a wide range of substituents at the 8-position of the purine (B94841) ring. researchgate.netmdpi.comwhiterose.ac.uk For instance, the Sonogashira reaction has been successfully employed to couple terminal alkynes with 8-bromo or 8-iodo-adenosine derivatives, yielding fluorescent and biologically active compounds. mdpi.commdpi.com Similarly, the Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds with arylboronic acids, expanding the chemical space of accessible analogues. whiterose.ac.uk
Future work in this area will likely involve the development of novel catalytic systems with higher efficiency and broader substrate scope. The exploration of alternative coupling partners and the refinement of reaction conditions to tolerate a wider range of functional groups will be critical for the synthesis of increasingly complex and functionally diverse 8-substituted adenosines.
Table 1: Selected Advanced Synthetic Methodologies for 8-Substituted Adenosines
| Reaction Type | Key Features | Example Application |
| Sonogashira Coupling | Palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. | Synthesis of 8-alkynyladenosine derivatives for fluorescent probes. mdpi.commdpi.com |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Creation of 8-aryl adenosine analogues for structure-activity relationship studies. whiterose.ac.uk |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Rapid and high-yield synthesis of 8-amino-adenosine derivatives. |
Rational Design of High-Specificity 8-Iodo-Adenosine Analogues for Research Targets
The development of highly specific ligands for biological targets is a cornerstone of modern drug discovery and chemical biology. 8-Iodo-adenosine serves as a versatile starting point for the rational design of analogues with tailored selectivity for specific proteins, such as adenosine receptors (ARs) and enzymes.
The introduction of various substituents at the 8-position can profoundly influence the affinity and selectivity of adenosine analogues for different AR subtypes (A1, A2A, A2B, and A3). For example, the strategic placement of bulky or charged groups can either enhance or diminish binding to a particular receptor, allowing for the development of subtype-selective agonists and antagonists. nih.gov Structure-activity relationship (SAR) studies, which systematically modify the structure of a lead compound and evaluate the effects on biological activity, are crucial in this process. nih.gov
The design of high-specificity probes also extends to enzymes that interact with adenosine or its derivatives. For instance, 8-substituted adenosine analogues have been designed as inhibitors of enzymes like ribonucleotide reductase and glyceraldehyde-3-phosphate dehydrogenase. researchgate.netpnas.org These inhibitors can serve as valuable tools to probe the function of these enzymes in various biological processes.
Future directions in this area will involve the design of even more sophisticated analogues, potentially incorporating multiple modifications on the adenosine scaffold to achieve unprecedented levels of selectivity. The development of "smart" probes that change their properties (e.g., fluorescence) upon binding to their target will also be a major focus. whiterose.ac.uk
Integration of Computational and Experimental Approaches in Structure-Based Design
The synergy between computational modeling and experimental validation is revolutionizing the field of drug design. For 8-iodo-adenosine and its derivatives, this integrated approach allows for a more rational and efficient exploration of the vast chemical space.
Computational methods, such as molecular docking and molecular dynamics simulations, can predict how a designed analogue will bind to its target protein. researchgate.net These predictions can guide the synthesis of the most promising candidates, saving time and resources. For example, molecular modeling has been used to predict the binding modes of 8-substituted adenosine analogues to adenosine receptors, helping to explain the observed SAR and guiding the design of new ligands with improved properties. nih.govnih.gov
Crystallography plays a vital role in this process by providing high-resolution three-dimensional structures of ligand-protein complexes. nih.gov These crystal structures offer a detailed view of the binding interactions and serve as a crucial benchmark for validating and refining computational models. The structure-guided design of inhibitors for enzymes like Mycobacterium tuberculosis adenosine kinase has demonstrated the power of this approach. nih.gov
The future of structure-based design for 8-iodo-adenosine analogues will likely involve the use of more advanced computational techniques, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities. The increasing availability of protein structures, including those of different adenosine receptor subtypes in various activation states, will further enhance the power of these integrated approaches. nih.gov
Table 2: Key Computational and Experimental Techniques in Structure-Based Design
| Technique | Role in Design Process | Example Application |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Guiding the synthesis of novel adenosine receptor ligands. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of ligand-protein complexes. | Assessing the stability of predicted binding modes. |
| X-ray Crystallography | Provides high-resolution 3D structures of ligand-protein complexes. | Validating computational models and revealing key binding interactions. nih.gov |
| Structure-Activity Relationship (SAR) | Systematically modifies a compound's structure to determine the effect on biological activity. | Optimizing the selectivity of adenosine receptor antagonists. nih.gov |
Broader Investigation of Biological Impact in Advanced Research Models
To fully understand the therapeutic potential and biological effects of novel 8-iodo-adenosine analogues, it is essential to move beyond simple in vitro assays and utilize more complex and physiologically relevant research models.
Emerging advanced research models, such as organoids and 3D cell cultures, offer a bridge between traditional 2D cell culture and whole-animal studies. These models more accurately recapitulate the complex microenvironment of tissues and organs, providing a more predictive platform for assessing the biological impact of new compounds. The use of such models will be critical for evaluating the effects of 8-iodo-adenosine derivatives on processes like tumor growth, inflammation, and neuronal function.
Future research will increasingly rely on these advanced models to gain a deeper understanding of the on-target and off-target effects of novel 8-iodo-adenosine analogues. The integration of data from these models with systems biology approaches will provide a more holistic view of the biological impact of these compounds, ultimately accelerating their translation from the laboratory to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
